Prostaglandin E2 p-benzamidophenyl ester
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Overview
Description
Prostaglandin E2 p-benzamidophenyl ester is a crystalline derivative of Prostaglandin E2. Prostaglandin E2 is one of the primary cyclooxygenase products of arachidonic acid and is widely investigated for its biological activities. Prostaglandin E2 influences inflammation, fertility, parturition, gastric mucosal integrity, and immune modulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin E2 p-benzamidophenyl ester involves the esterification of Prostaglandin E2 at the carboxylic acid moiety with p-benzamidophenyl. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane. The reaction is carried out under inert conditions to prevent moisture interference .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity of the final product. The reaction conditions are optimized for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin E2 p-benzamidophenyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Prostaglandin E2 p-benzamidophenyl ester has diverse applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in modulating inflammatory responses and immune functions.
Medicine: Explored for its potential therapeutic effects in conditions like inflammation, gastric ulcers, and reproductive health.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Prostaglandin E2 p-benzamidophenyl ester exerts its effects by binding to specific prostaglandin receptors, designated EP1, EP2, EP3, and EP4. These receptors are G-protein-coupled receptors that mediate various physiological responses. Upon binding to these receptors, the compound activates intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP), inositol trisphosphate (IP3), and calcium ions. These signaling cascades lead to the modulation of inflammation, smooth muscle contraction, and immune responses .
Comparison with Similar Compounds
Prostaglandin E2 p-acetamidophenyl ester: Another ester derivative of Prostaglandin E2 with similar biological activities.
Prostaglandin E2 methyl ester: A simpler ester derivative used in various biochemical studies.
Uniqueness: Prostaglandin E2 p-benzamidophenyl ester is unique due to its specific esterification with p-benzamidophenyl, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other ester derivatives. This uniqueness makes it valuable in studying specific receptor interactions and therapeutic potentials .
Properties
IUPAC Name |
(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41NO6/c1-2-3-7-14-26(35)19-22-29-28(30(36)23-31(29)37)15-10-4-5-11-16-32(38)40-27-20-17-25(18-21-27)34-33(39)24-12-8-6-9-13-24/h4,6,8-10,12-13,17-22,26,28-29,31,35,37H,2-3,5,7,11,14-16,23H2,1H3,(H,34,39)/b10-4-,22-19+/t26-,28+,29+,31+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKOSADNQUKMKP-QFPSZITRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57790-53-1 |
Source
|
Record name | 4-(Benzoylamino)phenyl (5Z,11α,13E,15S)-11,15-dihydroxy-9-oxoprosta-5,13-dien-1-oate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57790-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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